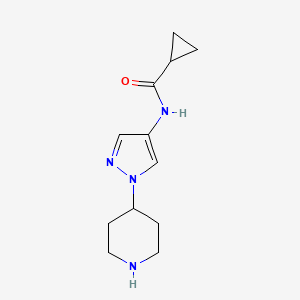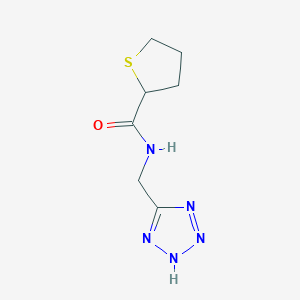![molecular formula C9H8BrN3S B7578374 N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine (BTA) is a compound that has been extensively studied for its potential application in scientific research. BTA is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood, but it has been shown to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. This compound is also stable and can be stored for extended periods without significant degradation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the study of N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine. One area of interest is the development of new drugs based on the structure of this compound. This compound has been used as a lead compound for the development of new drugs targeting various biological pathways, and further studies may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of interest is the study of the mechanism of action of this compound, which is not fully understood. Further studies may lead to the discovery of new biological targets for this compound and the development of new therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is an important area of future research, as it may lead to the development of new drugs for the treatment of various diseases.
合成方法
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine can be synthesized through a multi-step reaction process involving the reaction of 4-bromobenzyl chloride with thiourea in the presence of a base, followed by cyclization with hydrazine hydrate. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential application in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various biological pathways.
属性
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c10-8-3-1-7(2-4-8)5-11-9-13-12-6-14-9/h1-4,6H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBWDBKOKNDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)


![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)

